molecular formula C14H16N2O4 B5625967 N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B5625967
M. Wt: 276.29 g/mol
InChI Key: HLIZTHSZMRXFMV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an oxazole ring, making it a valuable subject for studies in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the oxazole ring. One common method includes the use of a cyclization reaction where the aldehyde reacts with a nitrile and a base under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow techniques to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that retain the core structure of this compound .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the enzyme’s switch region, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and disrupt its function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its ability to inhibit bacterial RNA polymerase effectively. This makes it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8-13(9(2)20-16-8)14(17)15-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIZTHSZMRXFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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